molecular formula C14H18N2O2 B2964104 (2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321343-38-6

(2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2964104
CAS No.: 2321343-38-6
M. Wt: 246.31
InChI Key: SKZWKULVHWLEPW-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by a furan ring, a pyrrolidine ring, and an azetidine ring connected through a propenone linkage

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(6-5-13-4-3-9-18-13)16-10-12(11-16)15-7-1-2-8-15/h3-6,9,12H,1-2,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZWKULVHWLEPW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via cyclization of appropriate amine precursors.

    Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving suitable precursors.

    Coupling Reactions: The furan, pyrrolidine, and azetidine rings are then coupled through a propenone linkage using reagents such as base catalysts and solvents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one: Unique due to its combination of furan, pyrrolidine, and azetidine rings.

    Cetylpyridinium chloride: Structurally similar but used primarily as an antimicrobial agent.

    Domiphen bromide: Another structurally similar compound with antimicrobial properties.

Uniqueness

This compound stands out due to its unique combination of three different ring systems, which imparts distinct chemical and biological properties

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